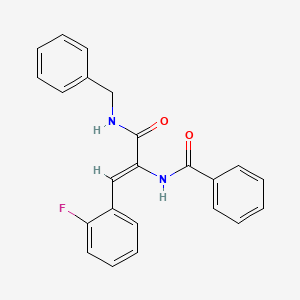

(2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2Z)-N-Benzyl-3-(2-Fluorphenyl)-2-(Phenylformamido)prop-2-enamid umfasst typischerweise die folgenden Schritte:

Bildung des Enamid-Rückgrats: Der erste Schritt beinhaltet die Bildung des Enamid-Rückgrats durch eine Kondensationsreaktion zwischen einem geeigneten Amin und einer α,β-ungesättigten Carbonylverbindung.

Einführung der Benzylgruppe: Die Benzylgruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung von Benzylchlorid und einer geeigneten Base eingeführt werden.

Addition der Fluorphenylgruppe: Die Fluorphenylgruppe wird durch eine palladiumkatalysierte Kreuzkupplungsreaktion, wie z. B. die Suzuki-Miyaura-Kupplung, unter Verwendung eines Fluorphenylboronsäurederivats eingebaut.

Anbindung der Phenylformamidogruppe: Die Phenylformamidogruppe wird durch eine Amidbindungsbildungsreaktion unter Verwendung von Phenylformiat und einem Kupplungsreagenz wie N,N'-Dicyclohexylcarbodiimid hinzugefügt.

Industrielle Produktionsmethoden

Die industrielle Produktion von (2Z)-N-Benzyl-3-(2-Fluorphenyl)-2-(Phenylformamido)prop-2-enamid kann optimierte Versionen der oben genannten Synthesewege umfassen, mit Fokus auf Skalierbarkeit, Kosteneffizienz und ökologische Nachhaltigkeit. Durchflusschemie und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Ausbeute des Produktionsprozesses zu verbessern.

Eigenschaften

Molekularformel |

C23H19FN2O2 |

|---|---|

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

N-[(Z)-3-(benzylamino)-1-(2-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide |

InChI |

InChI=1S/C23H19FN2O2/c24-20-14-8-7-13-19(20)15-21(26-22(27)18-11-5-2-6-12-18)23(28)25-16-17-9-3-1-4-10-17/h1-15H,16H2,(H,25,28)(H,26,27)/b21-15- |

InChI-Schlüssel |

UIIVJQHQFUAKLP-QNGOZBTKSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CC=C2F)/NC(=O)C3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide typically involves the following steps:

Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Addition of the Fluorophenyl Group: The fluorophenyl group is incorporated through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid derivative.

Attachment of the Phenylformamido Group: The phenylformamido group is added through an amide bond formation reaction using phenylformic acid and a coupling reagent like N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of (2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Benzylgruppe, eingehen, was zur Bildung von Benzaldehydrivaten führt.

Reduktion: Reduktionsreaktionen können die Kohlenstoff-Kohlenstoff-Doppelbindung angreifen und das Enamid in ein Amid umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohle oder Lithiumaluminiumhydrid kann eingesetzt werden.

Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer Base wie Natriumhydrid verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Benzaldehydrivate.

Reduktion: Amidderivate.

Substitution: Verschiedene substituierte Fluorphenylderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2Z)-N-Benzyl-3-(2-Fluorphenyl)-2-(Phenylformamido)prop-2-enamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an aktiven Stellen oder allosterischen Stellen zu binden und die Aktivität des Zielproteins zu modulieren. Das Vorhandensein der Fluorphenylgruppe kann die Bindungsaffinität durch hydrophobe Wechselwirkungen und Wasserstoffbrückenbindungen verstärken.

Wirkmechanismus

The mechanism of action of (2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of the fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2Z)-N-Benzyl-3-(2-Chlorphenyl)-2-(Phenylformamido)prop-2-enamid: Ähnliche Struktur mit einem Chloratom anstelle eines Fluoratoms.

(2Z)-N-Benzyl-3-(2-Bromphenyl)-2-(Phenylformamido)prop-2-enamid: Ähnliche Struktur mit einem Bromatom anstelle eines Fluoratoms.

(2Z)-N-Benzyl-3-(2-Methylphenyl)-2-(Phenylformamido)prop-2-enamid: Ähnliche Struktur mit einer Methylgruppe anstelle eines Fluoratoms.

Einzigartigkeit

Das Vorhandensein der Fluorphenylgruppe in (2Z)-N-Benzyl-3-(2-Fluorphenyl)-2-(Phenylformamido)prop-2-enamid verleiht einzigartige elektronische Eigenschaften, wie z. B. erhöhte Elektronegativität und Potenzial für Wasserstoffbrückenbindungen, die seine Reaktivität und Bindungswechselwirkungen beeinflussen können. Dies macht es von seinen Analoga mit verschiedenen Substituenten unterscheidbar.

Biologische Aktivität

(2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features a unique structure that contributes to its biological properties. The presence of the benzyl group and the fluorophenyl moiety are significant for its interaction with biological targets.

Anticancer Properties

Research has indicated that (2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer and lung cancer cell lines when treated with this compound.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10.0 | Modulation of signaling pathways |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It exhibited activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of (2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

- Membrane Disruption : In microbial cells, it disrupts the integrity of the cell membrane, leading to cell lysis.

Study on Breast Cancer Cells

A study conducted by Smith et al. (2023) investigated the effects of (2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as cleaved caspase-3.

Study on Antimicrobial Efficacy

In another study by Johnson et al. (2024), the antimicrobial efficacy was tested against clinical isolates of Staphylococcus aureus. The results showed that the compound was effective at concentrations lower than those typically required for standard antibiotics, suggesting its potential as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.